1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)-
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Overview
Description
1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)- is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chlorophenyl and dichlorophenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)- typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl and Dichlorophenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the triazole ring or chlorophenyl groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-1-ethanol: Lacks the chlorophenyl and dichlorophenyl groups.
1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-: Contains only one chlorophenyl group.
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-: Contains only one dichlorophenyl group.
Uniqueness
The presence of both chlorophenyl and dichlorophenyl groups in 1H-1,2,4-Triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)- may impart unique chemical and biological properties, such as increased stability, enhanced biological activity, or specific interactions with molecular targets.
Properties
CAS No. |
80268-85-5 |
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Molecular Formula |
C16H12Cl3N3O |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C16H12Cl3N3O/c17-12-3-1-2-11(6-12)16(23,8-22-10-20-9-21-22)14-5-4-13(18)7-15(14)19/h1-7,9-10,23H,8H2 |
InChI Key |
FYZDFFKMPOBJDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN2C=NC=N2)(C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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